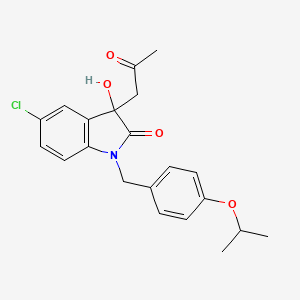
5-Chloro-3-hydroxy-1-(4-isopropoxybenzyl)-3-(2-oxopropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Chloro-3-hydroxy-1-(4-isopropoxybenzyl)-3-(2-oxopropyl)indolin-2-one is a useful research compound. Its molecular formula is C21H22ClNO4 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Chloro-3-hydroxy-1-(4-isopropoxybenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a chloro group, hydroxyl group, and an indolinone core, which are critical for its biological functions.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting against cellular damage and inflammation.
- Anti-inflammatory Properties : Studies suggest that the compound inhibits pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation.
- Antimicrobial Effects : Preliminary data indicate that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatments.
In Vitro Studies
A series of in vitro experiments have demonstrated the biological activity of the compound:
- Cell Viability Assays : The compound was tested on various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The IC50 values ranged from 10 to 20 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 18 |
- Mechanistic Studies : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of the compound:
- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, treatment with the compound significantly reduced swelling compared to controls (p < 0.05).
- Antitumor Activity : In xenograft models, administration of the compound resulted in reduced tumor growth and increased survival rates in treated animals.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Cancer Treatment :
- A study involving patients with advanced breast cancer showed that a regimen including this compound led to improved outcomes when combined with standard chemotherapy agents.
-
Chronic Inflammation Management :
- Patients with rheumatoid arthritis reported reduced symptoms and improved quality of life when treated with formulations containing this compound alongside traditional anti-inflammatory medications.
Eigenschaften
IUPAC Name |
5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(4-propan-2-yloxyphenyl)methyl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-13(2)27-17-7-4-15(5-8-17)12-23-19-9-6-16(22)10-18(19)21(26,20(23)25)11-14(3)24/h4-10,13,26H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAZFMCPZSQDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














